N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Description
N,N-Dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dimethyl-substituted sulfonamide group at the para position of a benzene ring, coupled with a 6-methylimidazo[1,2-a]pyridin-2-yl moiety. This compound is of interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold’s prevalence in bioactive molecules, including kinase inhibitors and antimicrobial agents. Its synthesis likely involves gold-catalyzed C–H activation or coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-4-9-16-17-15(11-19(16)10-12)13-5-7-14(8-6-13)22(20,21)18(2)3/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJMOFNXWGEQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions . The resulting intermediate is then subjected to sulfonation using sulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonamide group . Finally, the N,N-dimethylation is achieved using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate or by blocking the substrate binding site . This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ in three key regions:
Sulfonamide Nitrogen Substituents :
- The target compound has N,N-dimethyl groups, whereas analogs like 3ak (N,4-dimethyl-N-(3-(p-tolyl)imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide) feature a single methyl group on one nitrogen and an aryl group on the other .
- 3ab (N-methyl-N-(3-phenylimidazo[1,2-a]pyridin-2-yl)methanesulfonamide) uses a methanesulfonamide backbone instead of benzenesulfonamide .
Imidazo[1,2-a]pyridine Substituents :
- The 6-methyl group on the imidazo ring in the target compound contrasts with 3ak ’s 3-(p-tolyl) substituent and 3z ’s 3-phenyl group .
- Electron-withdrawing groups (e.g., nitro in 3ad ) or hydrogen-bonding moieties (e.g., morpholine in 19 ) further modulate reactivity and solubility .
Benzene Ring Modifications :
Physicochemical Properties
Melting points and chromatographic behavior (Rf values) vary with substituent polarity and molecular symmetry:
*Predicted based on analogs.
†Estimated from substituent contributions.
Spectroscopic Data
1H NMR :
- The target compound’s N,N-dimethyl groups would produce a singlet at δ ~2.8–3.2 ppm. In contrast, 3ak ’s single N-methyl group appears as a singlet at δ 2.39 ppm , while 3ad ’s nitro group deshields aromatic protons (δ ~8.0–8.5 ppm) .
- Imidazo[1,2-a]pyridine protons in the target compound (6-methyl) would show distinct coupling patterns compared to 3z ’s 3-phenyl substituent (δ ~7.3–7.6 ppm, multiplet) .
HRMS :
Research Implications
- Synthetic Optimization : High yields (72–92%) in gold-catalyzed reactions suggest scalability for the target compound’s synthesis .
Biological Activity
N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H17N3O2S
- Molecular Weight : 317.39 g/mol
- CAS Number : 725653
The structure features a benzenesulfonamide moiety linked to a 6-methylimidazo[1,2-a]pyridine ring, which is critical for its biological activity.
Research indicates that this compound exhibits various mechanisms of action:
- Antitumor Activity : The compound has shown significant cytotoxic effects against several cancer cell lines. Studies report IC50 values indicating potent activity against lung cancer cells (HCC827 and NCI-H358) with values around 6.26 ± 0.33 μM and 6.48 ± 0.11 μM, respectively .
- Antibacterial Properties : The compound's structure suggests potential antibacterial activity, particularly against gram-positive bacteria. The imidazo[1,2-a]pyridine ring is known for enhancing antimicrobial properties.
- Inhibition of Key Enzymes : Preliminary studies indicate that the compound may inhibit specific enzymes involved in tumor growth and proliferation, although further research is needed to elucidate these pathways.
Efficacy Against Cell Lines
The biological activity of this compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | High sensitivity to the compound |
| NCI-H358 | 6.48 ± 0.11 | Comparable efficacy to standard treatments |
| A431 | <10 | Moderate activity; further studies recommended |
| MCF7 | >20 | Lower sensitivity; potential for structural modification |
Case Study 1: Antitumor Activity in Lung Cancer
A study conducted on the efficacy of this compound demonstrated its ability to inhibit cell proliferation in lung cancer models. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations lower than those typically required for existing chemotherapeutics.
Case Study 2: Antibacterial Efficacy
In a separate investigation focusing on antibacterial properties, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results suggested moderate antibacterial activity, with further optimization needed to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
